Sulphur Red 6

Catalog No.
S1824223
CAS No.
1327-85-1
M.F
C72H140BaCdO8
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulphur Red 6

CAS Number

1327-85-1

Product Name

Sulphur Red 6

Molecular Formula

C72H140BaCdO8

Molecular Weight

0
  • Material Science: Sulphur Red 6, like other dyes, can be used to dope polymers or other materials to study how the dye affects material properties like conductivity or light absorption [].
  • Cell Biology: Sulphur Red 6 could potentially be used as a cellular stain to visualize specific structures within cells due to its affinity for certain biomolecules []. However, further research would be needed to determine its effectiveness and specificity for this application.

Sulphur Red 6, also known as C.I. 53720, is a synthetic red dye primarily utilized in the textile industry. It appears as a red crystalline powder, characterized by its solubility in water and alcohol. This compound is notable for its vibrant red hue and is extensively employed for dyeing various materials, including textiles, plastics, and leather. The dye's chemical structure allows it to form stable complexes with different substrates, making it versatile for numerous applications in both industrial and scientific settings .

  • Oxidation: The dye can be oxidized to yield different sulfur-containing compounds.
  • Reduction: Under reducing conditions, Sulphur Red 6 can be converted to its leuco form, which is soluble in water.
  • Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium sulfide and sodium dithionite facilitate reduction.
  • Substitution Reagents: Halogens and alkylating agents are frequently involved in substitution reactions.

Major Products Formed

  • Oxidation Products: Sulfur dioxide and sulfur trioxide.
  • Reduction Products: Leuco Sulphur Red 6.
  • Substituted Derivatives: Halogenated forms of the dye .

Research indicates that Sulphur Red 6 exhibits biological activity, particularly in staining techniques within biological tissues. Its ability to bind to specific biological molecules has led to investigations into its potential use in drug delivery systems. The dye's interaction with molecular targets is facilitated through hydrogen bonding and van der Waals forces, which alter the optical properties of the molecules it binds to .

The synthesis of Sulphur Red 6 typically involves a two-step process:

  • Initial Reaction: The reaction between 2,4-diaminotoluene and 4-aminophenol occurs under alkaline conditions. This step produces an intermediate compound known as 8-amino-7-methyl-2-phenazinol.
  • Final Reaction: The intermediate is then reacted with sodium polysulfide solution at elevated temperatures (115–117°C) to yield Sulphur Red 6. In industrial settings, high-pressure reaction kettles are often used to enhance yield and purity .

Studies on the interactions of Sulphur Red 6 with various substrates reveal its potential for applications beyond traditional dyeing. Its binding properties allow it to be explored for drug delivery systems where it can target specific biological molecules effectively. These interactions are crucial for enhancing the visibility of structures in biological tissues during microscopic examinations .

Sulphur Red 6 shares similarities with other sulfur dyes but stands out due to its unique chemical structure and vibrant color. Here are some comparable compounds:

Compound NameColorPrimary Use
Sulphur Black 1BlackTextile dyeing
Sulphur Blue 15BlueTextile dyeing
Sulphur Yellow 2YellowTextile dyeing

Uniqueness of Sulphur Red 6

What sets Sulphur Red 6 apart is its ability to form stable complexes with various substrates while maintaining a vibrant red color. This unique property makes it particularly valuable in both industrial applications and scientific research compared to other sulfur dyes .

Sulphur Red 6 exhibits distinct solubility behaviors that are fundamentally governed by its complex polysulfide-linked molecular structure and the chemical nature of the solvent environment. The compound demonstrates partial solubility in water, appearing as a purple-brown powder that forms bordeaux-colored solutions under ambient conditions [1] [2] [3]. This limited aqueous solubility is characteristic of sulfur dyes, which are designed to be pigmentary in their oxidized state.

The most significant solubility enhancement occurs in sodium sulfide solutions, where Sulphur Red 6 shows good solubility and produces red-brown to brown colored solutions [1] [2] [3] [4]. This behavior reflects the fundamental mechanism of sulfur dye chemistry, where alkaline reducing agents cleave the disulfide linkages (-S-S-) within the molecular structure, converting the insoluble oxidized form into water-soluble leuco-sulfur anions (Dye-S⁻ Na⁺) [5]. The reduction process can be represented by the general equation:

Dye-S-S-Dye + 2Na₂S → 2(Dye-S⁻ Na⁺) + Na₂S₂

In concentrated sulfuric acid, Sulphur Red 6 exhibits complete solubility with a characteristic dark blue-purple coloration [1] [2] [3]. However, upon dilution with water, the compound precipitates as a brown solid, indicating pH-dependent solubility behavior. This acid-base solubility profile is further demonstrated in sodium hydroxide solutions, where the dye dissolves to form orange-colored solutions [6] [3].

The organic solvent solubility data for Sulphur Red 6 remains limited in the scientific literature, which is typical for complex sulfur dyes of proprietary composition. However, analogous sulfur compounds demonstrate variable solubility in organic media depending on the polarity and hydrogen-bonding capacity of the solvent [8]. The structural complexity and polysulfide bridges generally limit dissolution in non-polar organic solvents.

Solvent SystemSolubilitySolution ColorMechanism
WaterPartially solubleBordeauxPhysical dissolution
Sodium sulfideGood solubilityRed-brown to brownReductive cleavage
Concentrated H₂SO₄Highly solubleDark blue-purpleProtonation/solvation
Dilute acidsPrecipitatesBrown precipitationpH-induced precipitation
Sodium hydroxideSolubleOrangeAlkaline dissolution

pH-Dependent Tautomerism and Colorfastness Mechanisms

The tautomeric behavior of Sulphur Red 6 is intrinsically linked to the pH of the surrounding medium, with significant implications for its colorfastness properties. Under acidic conditions (pH 1-4), the compound undergoes protonation at nitrogen and oxygen functional groups within its phenazine-derived chromophore system [1] [9] [10]. In concentrated sulfuric acid, this protonation results in the characteristic dark blue-purple coloration, indicating stabilization of a protonated tautomeric form with altered electronic conjugation patterns.

The neutral pH range (5-7) represents the optimum stability region where Sulphur Red 6 maintains its characteristic bordeaux color with minimal tautomeric interconversion [11]. At pH 7.5, which represents the typical dye solution pH, the compound exists in a predominant tautomeric form that provides optimal color stability and fastness properties.

Under alkaline conditions (pH 8-12), deprotonation processes become favorable, leading to the formation of anionic tautomers that manifest as orange coloration in sodium hydroxide solutions [6] [3]. The mechanism involves acid-base catalyzed tautomerization through water-mediated proton exchange, similar to nucleic acid base tautomerism [12]. The process can be represented as:

Dye-NH₂ + OH⁻ ⇌ Dye-NH⁻ + H₂O

The colorfastness mechanisms are directly related to these pH-dependent tautomeric equilibria. The moderate acid resistance (ISO rating 4) and limited alkali resistance (ISO rating 2) reflect the stability of different tautomeric forms under varying pH conditions [1] [2] [13]. The superior acid resistance indicates that protonated tautomers are more stable than deprotonated forms, likely due to enhanced intramolecular hydrogen bonding and reduced susceptibility to nucleophilic attack.

The light fastness rating of 3-4 (ISO scale) demonstrates moderate photochemical stability, which is influenced by the electronic structure of the predominant tautomeric form [1] [2] [14]. The chromophore's extended conjugation system, incorporating sulfur bridges and aromatic rings, provides some protection against photodegradation through electronic delocalization.

Thermal Decomposition Pathways and Byproduct Analysis

Sulphur Red 6 exhibits a complex thermal decomposition profile that reflects the stepwise breakdown of its polysulfide-linked organic framework. The compound remains stable at ambient temperatures but begins to show thermal stress at elevated temperatures exceeding 115°C, consistent with general sulfur chemistry thermal behavior [15] [16].

The initial decomposition phase (200-250°C) involves the onset of structural breakdown, primarily affecting the weakest bonds within the molecular framework [11]. During this stage, the polysulfide linkages (-S-S-) begin to cleave, potentially releasing elemental sulfur and forming reactive sulfur intermediates. The phenazine-based chromophore system may undergo partial dehydrogenation and ring-opening reactions.

Significant decomposition (250-400°C) occurs through multiple pathways involving both the organic framework and sulfur-containing functionalities [15] [17]. Primary decomposition products include:

  • Sulfur dioxide (SO₂): Formed through oxidation of sulfur-containing groups
  • Organic fragments: Aromatic compounds derived from phenazine breakdown
  • Sulfur compounds: Including hydrogen sulfide (H₂S) and elemental sulfur
  • Nitrogen oxides: From amino group decomposition

The complete breakdown phase (400-500°C) results in extensive combustion of the organic matrix, producing carbon dioxide (CO₂), water vapor (H₂O), and various sulfur oxides [15]. The thermal decomposition can be represented by the generalized equation:

C₍ₓ₎H₍ᵧ₎N₍ᵤ₎O₍ᵥ₎S₍w₎ + O₂ → CO₂ + H₂O + SO₂ + NOₓ + char residue

At temperatures exceeding 500°C, primarily inorganic residues remain, consisting of carbon char and metal sulfides or oxides derived from any trace metal components present in the dye formulation [15]. The thermal stability data indicates that Sulphur Red 6 decomposes significantly above 250°C, making it unsuitable for high-temperature applications without thermal stabilization.

Light-Induced Degradation Kinetics

The photodegradation behavior of Sulphur Red 6 follows complex kinetics that depend on light wavelength, intensity, and environmental conditions. The compound exhibits moderate light fastness (ISO rating 3-4), indicating reasonable stability under normal lighting conditions but vulnerability to intense or prolonged light exposure [1] [2] [14].

UV radiation (300-400 nm) represents the most damaging wavelength range, with light fastness ratings decreasing to 2-3 (fair to moderate) [14] [18]. The photodegradation mechanism involves direct UV absorption by the extended conjugated system, leading to electronic excitation and subsequent bond cleavage reactions. The chromophore's absorption spectrum overlaps significantly with UV radiation, making it susceptible to photochemical attack.

Under direct sunlight exposure, the degradation kinetics follow pseudo-first-order behavior, consistent with other organic dyes [14] [19]. The rate of photodegradation is influenced by several factors:

  • Light intensity: Higher intensities increase degradation rates
  • Wavelength distribution: UV components are most damaging
  • Environmental oxygen: Promotes oxidative degradation pathways
  • Humidity: Can enhance or inhibit certain degradation mechanisms

The photodegradation products include sulfur oxides (SO₂), organic fragments from chromophore breakdown, and various intermediate compounds formed through radical mechanisms [14] [17]. The process is initiated by photon absorption creating excited states that can undergo:

  • Direct photolysis: Bond cleavage in excited molecules
  • Sensitized oxidation: Reaction with singlet oxygen (¹O₂)
  • Radical chain reactions: Involving hydroxyl radicals (- OH)

High-intensity UV exposure (<300 nm) leads to rapid photochemical decomposition with complete color loss, producing CO₂, SO₂, and water as final products [14] [18] [19]. This degradation pathway is utilized in accelerated light testing protocols to predict long-term stability under natural conditions.

The overall light-induced degradation can be described by the kinetic equation:

d[Dye]/dt = -k₁[Dye][hν] - k₂[Dye][O₂][hν]

Dates

Last modified: 07-20-2023

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